molecular formula C14H14ClNO2 B13497471 rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13497471
M. Wt: 263.72 g/mol
InChI Key: QGBJKSXGAYOVCU-GBIKHYSHSA-N
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Description

Rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C14H14ClNO2 and its molecular weight is 263.72 g/mol. The purity is usually 95%.
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Biological Activity

The compound rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a member of the quinoline family known for its diverse biological activities. This article explores its biological properties, including antitumor and antibacterial activities, supported by research findings and data tables.

  • Molecular Formula : C14H14ClN2O2
  • Molecular Weight : 274.27 g/mol
  • CAS Number : 1415811-53-8

Antitumor Activity

Research indicates that derivatives of quinoline compounds exhibit significant antitumor properties. For instance, a study evaluated the antitumor activity of various synthesized compounds against HepG2 and HCT116 cancer cell lines using the MTT assay. The results showed that certain derivatives exhibited IC50 values ranging from 7.7 to 14.2 µg/ml compared to standard drugs like 5-fluorouracil and afatinib .

Table 1: Antitumor Activity of Quinoline Derivatives

CompoundCell LineIC50 (µg/ml)
rac-(3aR,4S,9bS)-8-chloro-6-methyl...HepG27.7 - 14.2
5-FluorouracilHepG27.9
AfatinibHepG25.4
rac-(3aR,4S,9bS)-8-chloro-6-methyl...HCT11614.2
5-FluorouracilHCT1165.3

The mechanism by which this compound exerts its antitumor effects may involve the inhibition of epidermal growth factor receptor (EGFR) signaling pathways. In vitro studies have shown moderate inhibition of EGFR with IC50 values in the micromolar range . Molecular docking studies further elucidate the interaction between the compound and EGFR kinase.

Antibacterial Activity

In addition to its antitumor properties, this compound has been evaluated for antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The agar diffusion method was utilized to assess efficacy.

Table 2: Antibacterial Activity Against Various Strains

CompoundBacteriaActivity Level
rac-(3aR,...Staphylococcus aureusSignificant
rac-(3aR,...Escherichia coliModerate
rac-(3aR,...Pseudomonas aeruginosaWeak

Case Studies and Research Findings

  • Antiproliferative Studies : In vivo studies demonstrated that compounds similar to rac-(3aR,4S,9bS)-8-chloro-6-methyl... showed selective growth inhibition against melanoma and prostate cancer cells compared to control fibroblast cells .
  • Cytotoxicity Assessments : The cytotoxic effects were evaluated using mouse macrophage cell lines (RAW 264.7), revealing low cytotoxicity levels comparable to established antibiotics like ampicillin .

Table 3: Cytotoxicity Results in RAW264.7 Cells

CompoundIC50 (µg/ml)
rac-(3aR,...98.2
rac-(3aR,...56.8
AmpicillinSimilar

Properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

(3aS,4R,9bR)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C14H14ClNO2/c1-7-5-8(15)6-11-9-3-2-4-10(9)13(14(17)18)16-12(7)11/h2-3,5-6,9-10,13,16H,4H2,1H3,(H,17,18)/t9-,10+,13-/m1/s1

InChI Key

QGBJKSXGAYOVCU-GBIKHYSHSA-N

Isomeric SMILES

CC1=CC(=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C(=O)O)Cl

Canonical SMILES

CC1=CC(=CC2=C1NC(C3C2C=CC3)C(=O)O)Cl

Origin of Product

United States

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